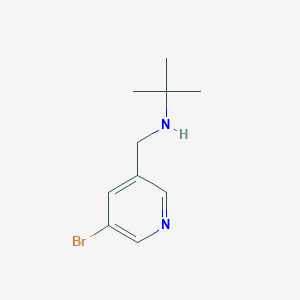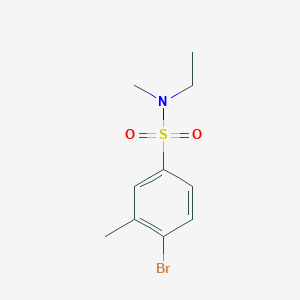
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
Vue d'ensemble
Description
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester, also known as 4-hydroxyhexenyl phenyl acetate (4-HPAE), is an organic compound that has recently been studied for its potential as a therapeutic agent. 4-HPAE is a naturally occurring compound that can be found in various plants, fungi, and bacteria. It has been used in traditional medicine for centuries, and recent studies have revealed that it has a variety of pharmacological activities.
Applications De Recherche Scientifique
Antioxidant Activities of Hydroxycinnamates
Hydroxycinnamates, including derivatives like ferulic acid ethyl ester and caffeic acid phenethyl ester, have been recognized for their potent antioxidant activities. These compounds exhibit their antioxidant effects through scavenging of various radicals, acting as chain-breaking antioxidants, and serving as reducing agents. The structural effects on the potency of antioxidant activity of hydroxycinnamates highlight the importance of their molecular architecture in determining their efficacy as antioxidants. These insights suggest a broad application of such derivatives in enhancing oxidative stability in biological systems and food preservation [Shahidi & Chandrasekara, 2010].
Biodegradation of Esters by Bacteria
Research has also focused on the biodegradation of esters, including phthalate esters, by bacterial processes. Studies have demonstrated that certain bacteria can effectively degrade esters, leading to a breakdown of these compounds in natural ecosystems. This biodegradation is crucial for managing the environmental impact of synthetic esters, suggesting potential applications in bioremediation and waste management strategies [Keyser et al., 1976].
Polyphenols and Neurotrophic Effects
Polyphenols, including hydroxycinnamic acid derivatives like caffeic acid phenethyl ester, have been shown to have neurotrophic effects. These compounds promote neuronal survival, growth, and differentiation, and modulate signaling pathways involved in these neurotrophic actions. The antioxidant activity of polyphenols, reflected in the activation of the Nrf2 pathway, contributes to their neurotrophic activity, suggesting their potential application in managing neurodegenerative diseases [Moosavi et al., 2015].
Formation and Utilization of Esters in Microbial Processes
Microbial processes involving the formation and utilization of esters, such as the production of ethyl acetate by Hansenula anomala, highlight the metabolic versatility of microorganisms. These studies provide a foundation for exploring the production of esters through biotechnological approaches, offering insights into sustainable chemical production and the exploration of novel microbial metabolites [Tabachnick & Joslyn, 1953].
Cardiovascular Risk Reduction by Omega-3 Fatty Acid Derivatives
The cardiovascular benefits of omega-3 fatty acid derivatives, such as eicosapentaenoic acid ethyl ester, have been demonstrated in clinical trials. These findings support the application of such compounds in reducing cardiovascular risks, providing a novel approach to managing heart disease in patients already treated with statins [Wang et al., 2020].
Propriétés
IUPAC Name |
ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-3-5-12(10-14(16)17-4-2)11-6-8-13(15)9-7-11/h6-9,12,15H,4,10H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSMNXDTRPKCCG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#CC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C#CC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B1400672.png)




![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B1400684.png)

![Butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1400686.png)

![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)
![1-{[(Thiophen-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1400690.png)


methylamine](/img/structure/B1400694.png)